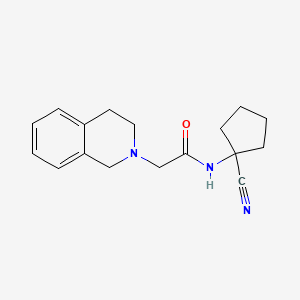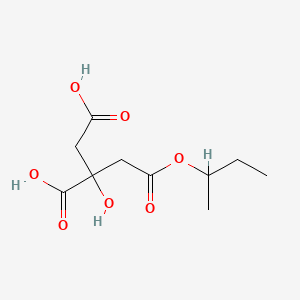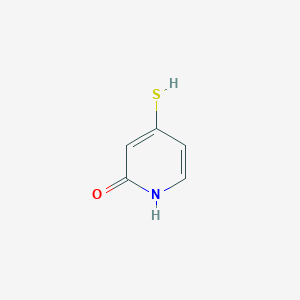![molecular formula C14H12FNO6S B13351097 4-[2-(3-Nitrophenoxy)ethoxy]benzenesulfonyl fluoride CAS No. 31185-40-7](/img/structure/B13351097.png)
4-[2-(3-Nitrophenoxy)ethoxy]benzenesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(3-Nitrophenoxy)ethoxy]benzenesulfonyl fluoride is a chemical compound with the molecular formula C14H12FNO6S. It is known for its applications in various scientific research fields due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 4-[2-(3-Nitrophenoxy)ethoxy]benzenesulfonyl fluoride typically involves multiple steps. One common method includes the reaction of 3-nitrophenol with ethylene oxide to form 2-(3-nitrophenoxy)ethanol. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
4-[2-(3-Nitrophenoxy)ethoxy]benzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic ring.
Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-[2-(3-Nitrophenoxy)ethoxy]benzenesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: The compound is utilized in biochemical studies to investigate enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 4-[2-(3-Nitrophenoxy)ethoxy]benzenesulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with the hydroxyl groups of serine residues in enzymes, leading to the formation of a stable sulfonyl enzyme derivative. This interaction inhibits the enzyme’s activity, making it a potent inhibitor of serine proteases .
Comparaison Avec Des Composés Similaires
4-[2-(3-Nitrophenoxy)ethoxy]benzenesulfonyl fluoride can be compared with other sulfonyl fluoride compounds such as:
4-(2-Aminoethyl)benzenesulfonyl fluoride: Known for its use as a serine protease inhibitor.
Diisopropyl fluorophosphate: Another serine protease inhibitor with similar inhibitory properties but different stability and reactivity profiles.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and selectivity in various chemical and biological applications .
Propriétés
Numéro CAS |
31185-40-7 |
|---|---|
Formule moléculaire |
C14H12FNO6S |
Poids moléculaire |
341.31 g/mol |
Nom IUPAC |
4-[2-(3-nitrophenoxy)ethoxy]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H12FNO6S/c15-23(19,20)14-6-4-12(5-7-14)21-8-9-22-13-3-1-2-11(10-13)16(17)18/h1-7,10H,8-9H2 |
Clé InChI |
NCBRPXNRRMTQKK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OCCOC2=CC=C(C=C2)S(=O)(=O)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


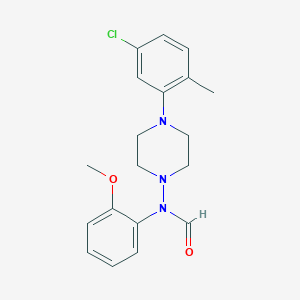

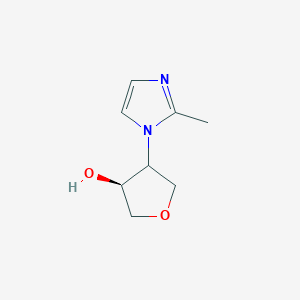
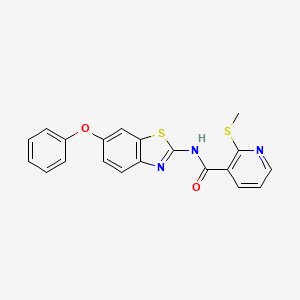
![6-[(2-Ethoxyphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351034.png)
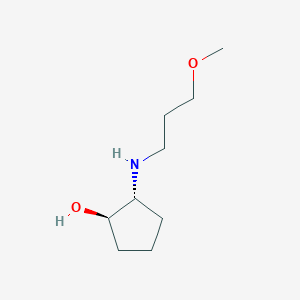
![2-methyl-6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidin-4-amine](/img/structure/B13351046.png)

